molecular formula C13H19NS B13303849 N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline

N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline

Cat. No.: B13303849
M. Wt: 221.36 g/mol
InChI Key: XNJXEIUHEVABRQ-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline is an aniline derivative featuring a hex-5-en-2-yl substituent on the nitrogen atom and a methylsulfanyl group at the ortho position of the benzene ring.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-hex-5-en-2-yl-2-methylsulfanylaniline

InChI

InChI=1S/C13H19NS/c1-4-5-8-11(2)14-12-9-6-7-10-13(12)15-3/h4,6-7,9-11,14H,1,5,8H2,2-3H3

InChI Key

XNJXEIUHEVABRQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CC=CC=C1SC

Origin of Product

United States

Biological Activity

N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline is an organic compound notable for its unique structural features, which include a hex-5-en-2-yl side chain and a methylsulfanyl group attached to an aniline core. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound encompasses carbon, hydrogen, nitrogen, and sulfur atoms, allowing for diverse chemical interactions. The specific arrangement of these atoms contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This property is crucial for its potential application as a lead compound in drug development targeting infections. Comparative studies with structurally similar compounds reveal that slight modifications can lead to variations in biological activity.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundHex-5-en-2-yl side chain, methylsulfanyl groupAntimicrobialPotential lead compound for drug development
N-(Hex-5-en-2-yl)-3-(methylsulfanyl)anilineSimilar side chain; different methylsulfanyl positionAntimicrobialBroader spectrum due to structural variation
4-Methyl-N-(hex-5-en-1-yl)anilineLacks sulfur; different alkyl chainLimited antimicrobialFocused on dye synthesis
3-Methyl-N-(hex-4-en-1-yl)anilineDifferent double bond positionModerate cytotoxicityInvestigated for cancer therapy

This table illustrates how structural variations impact biological efficacy, emphasizing the unique profile of this compound.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Studies focusing on structure–activity relationships (SAR) have shown that derivatives of related compounds can exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds with similar functional groups have demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating significant therapeutic potential.

Case Studies and Research Findings

  • Anticancer Efficacy : In a study involving derivatives of anilines with various substituents, compounds similar to this compound were evaluated for their effects on cancer cell proliferation. Results indicated that certain modifications enhanced cytotoxicity against MDA-MB-231 cells, a model for triple-negative breast cancer (TNBC). The introduction of specific side chains led to improved solubility and bioactivity, making these derivatives promising candidates for further development .
  • Mechanistic Studies : Mechanistic investigations into the action of this compound revealed that it may induce apoptosis in cancer cells through pathways involving mitochondrial disruption and caspase activation. Flow cytometry analyses demonstrated increased rates of apoptosis when treated with this compound compared to controls .
  • Pharmacological Applications : The compound's dual activity as both an antimicrobial and anticancer agent positions it as a versatile candidate in pharmacology. Its ability to interact with multiple biological targets suggests potential applications beyond traditional uses, including in combination therapies .

Scientific Research Applications

N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline is an organic compound with a molecular formula of C13H19NSC_{13}H_{19}NS. It features a hex-5-en-2-yl side chain and a methylsulfanyl group attached to an aniline core. The compound's structure allows for various chemical interactions and biological activities, making it a subject of interest in both synthetic chemistry and pharmacology.

Potential Applications

This compound has potential applications in medicinal and industrial contexts. Interaction studies are crucial for predicting its efficacy and safety profile in therapeutic applications.

Pharmaceutical Industry

Due to its biological activity, this compound could serve as a lead compound for drug development targeting infections.

Other Potential Applications

This compound may be modified to enhance its properties or create derivatives with different functionalities. These applications highlight the versatility of this compound in both medicinal and industrial contexts.

Slight modifications in structure can lead to significant differences in biological activity and application potential, emphasizing the uniqueness of this compound within its class of compounds.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(Hex-5-en-2-yl)-3-(methylsulfanyl)anilineSimilar side chain; different position of methylsulfanylAntimicrobialPotentially broader spectrum due to structural variation
4-Methyl-N-(hex-5-en-1-yl)anilineLacks sulfur; different alkyl chainLimited antimicrobialFocused on dye synthesis
3-Methyl-N-(hex-4-en-1-yl)anilineDifferent double bond positionModerate cytotoxicityInvestigated for cancer therapy

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related aniline derivatives, focusing on substituents, synthesis, physicochemical properties, and applications.

Substituent Effects and Functional Groups

Table 1: Structural Comparison of Aniline Derivatives
Compound Name Substituents Molecular Formula Key Functional Groups
N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline Hexenyl, methylsulfanyl C₁₃H₁₉NS Alkene, thioether, secondary amine
2-(Methylsulfanyl)-N-(pyrrol-2-ylmethylene)aniline (HL) Pyrrole, methylsulfanyl C₁₂H₁₂N₂S Schiff base, thioether, imine
5-(Ethylsulfonyl)-2-methoxyaniline Ethylsulfonyl, methoxy C₉H₁₃NO₃S Sulfonyl, methoxy, primary amine
4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline Decyl, nitro, methylsulfanyl C₁₉H₃₀N₂O₂S Nitroalkene, thioether, long alkyl

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methylsulfanyl group in the target compound and HL is electron-donating, enhancing aromatic electrophilic substitution reactivity. In contrast, the sulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline is strongly electron-withdrawing, which may reduce basicity .
  • Alkene vs.

Key Observations :

  • The target compound’s synthesis may resemble alkylation reactions described for N-(Hex-5-en-2-yl)aniline , with purification via flash chromatography (as in ).
  • Schiff base formation in HL involves reflux in ethanol with acid catalysis, a common method for imine synthesis .

Physicochemical Properties

Table 3: Spectral and Physical Properties
Compound Name IR Stretches (cm⁻¹) NMR Features Solubility Trends
This compound ~2550 (C-S), ~1640 (C=C) δ 5.3–5.6 (alkene protons) Likely hydrophobic
HL 1610 (C=N), 690 (C-S) δ 8.3 (imine proton), δ 2.5 (S-CH₃) Moderate in DMSO
5-(Ethylsulfonyl)-2-methoxyaniline 1320, 1140 (SO₂), 1250 (O-CH₃) δ 3.8 (OCH₃), δ 1.4 (CH₂CH₃) Polar due to SO₂ and OCH₃

Key Observations :

  • The methylsulfanyl group in the target compound and HL shows distinct C-S stretches in IR, contrasting with sulfonyl peaks in .
  • The hexenyl chain likely reduces water solubility compared to HL or sulfonyl-containing analogs.

Preparation Methods

Route A: Sequential Nucleophilic Aromatic Substitution and Alkylation

Step 1: Synthesis of 2-Aminoaniline Derivative

  • Starting from commercially available aniline, selective nitration and reduction steps are employed to obtain 2-aminophenyl intermediates.
  • Alternatively, direct substitution on substituted benzene derivatives can be performed if specific precursors are available.

Step 2: Alkylation with Hex-5-en-2-yl Halides

  • The introduction of the hex-5-en-2-yl group is achieved via nucleophilic substitution using suitable halides, such as hex-5-en-2-yl bromide or chloride.
  • Alkylation is performed under basic conditions (e.g., potassium carbonate in acetone or DMF) at controlled temperatures to prevent over-alkylation.

Step 3: Methylthiolation

  • The methylthio group is introduced via nucleophilic substitution with methylthiolate salts (e.g., sodium methylthiolate) on electrophilic aromatic positions.
  • The position of substitution is directed by the existing substituents and the reaction conditions.

Route B: Cross-Coupling and Thiolation

Step 1: Preparation of a Suitable Aryl Halide

  • Synthesize or procure a halogenated aniline derivative (e.g., 2-bromoaniline).

Step 2: Cross-Coupling with Hexenylboronic Acid or Equivalent

  • Use palladium-catalyzed Suzuki-Miyaura coupling to attach the hex-5-en-2-yl group to the aromatic ring.
  • Conditions: Pd(PPh₃)₄ catalyst, base (e.g., K₂CO₃), in a suitable solvent like toluene or dioxane under inert atmosphere.

Step 3: Methylthiolation

  • Introduce the methylthio group via nucleophilic substitution with methylthiolate or through a thiol-ene addition if applicable.

Route C: One-Pot Multi-Component Synthesis

  • Employ multi-component reactions (MCR) strategies where aniline, hexenyl derivatives, and methylthiol sources are combined under catalytic conditions.
  • This approach is less common due to the complexity but offers potential for streamlined synthesis.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Catalyst Notes
Alkylation Hex-5-en-2-yl halide DMF / Acetone 0-25°C K₂CO₃ Controlled addition to prevent over-alkylation
Thiolation Sodium methylthiolate DMF / DMSO Room temp - Ensure anhydrous conditions to prevent oxidation
Cross-Coupling Hexenylboronic acid Toluene / Dioxane 80-100°C Pd(PPh₃)₄ Inert atmosphere (N₂ or Ar)

Data Tables: Comparative Analysis of Methods

Method Advantages Disadvantages Typical Yield References
Nucleophilic substitution Simple, straightforward Limited regioselectivity 50-70%
Cross-coupling (Suzuki) High regioselectivity, broad scope Requires expensive catalysts 65-80%
Multi-component reactions Efficient, fewer steps Difficult to control selectivity Variable Emerging research

Supporting Research and Data

Recent studies emphasize the importance of regioselectivity and functional group compatibility in synthesizing arylamines with complex substituents. For instance, the Suzuki-Miyaura coupling has been extensively optimized for aromatic amines bearing alkene and methylthio groups, achieving high yields with minimal by-products. Moreover, the choice of protecting groups and reaction conditions critically influences the success of the synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline, and what methodological considerations are critical for optimizing yield?

  • Methodology : A common approach involves nucleophilic substitution between 2-(methylsulfanyl)aniline and 5-hexen-2-yl halide under basic conditions (e.g., NaOH or K₂CO₃). Solvent selection (e.g., dichloromethane or toluene) and reflux conditions are critical for product formation .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization improves purity. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency .

Q. How can the molecular structure and stereochemistry of this compound be rigorously characterized?

  • Techniques : Use X-ray crystallography (with SHELXL for refinement) to resolve stereochemistry and confirm the hex-5-en-2-yl chain’s conformation .
  • Spectroscopy : Combine ¹H/¹³C NMR (in CDCl₃) for functional group identification and mass spectrometry (HRMS) for molecular weight validation. IR spectroscopy helps confirm the methylsulfanyl group’s presence .

Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound?

  • pKa : The methylsulfanyl group’s electron-withdrawing nature lowers basicity. Analogous compounds exhibit pKa ~4.4, suggesting moderate stability in acidic environments .
  • Solubility : Predicted to be soluble in organic solvents (e.g., DCM, THF) but poorly in water. Experimental validation via shake-flask method is recommended .

Advanced Research Questions

Q. How does the methylsulfanyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Mechanism : The methylsulfanyl group acts as a weakly electron-donating substituent (via sulfur’s lone pairs), directing EAS to the para position. Competing effects from the hex-5-en-2-yl chain may alter regioselectivity, requiring DFT calculations to model electronic effects .
  • Experimental Design : Compare nitration/halogenation outcomes with/without the methylsulfanyl group. Use HPLC to quantify product ratios .

Q. What strategies can resolve contradictions in reported biological activity data for structurally similar aniline derivatives?

  • Case Study : For analogs like 5-(ethylsulfonyl)-2-methoxyaniline, discrepancies in IC₅₀ values arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using controls like 4-(methylsulfanyl)aniline and validate via dose-response curves .
  • Meta-Analysis : Cross-reference Reaxys and SciFinder for reproducibility studies. Prioritize peer-reviewed journals over vendor data .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like VEGFR2, leveraging the methylsulfanyl group’s π-π stacking potential. Validate with MD simulations to study stability .
  • Data Interpretation : Compare results with structurally similar compounds (e.g., N-cyclopentyl-2-(methylsulfanyl)aniline) to identify structure-activity relationships (SAR) .

Q. What analytical challenges arise in detecting degradation products under oxidative conditions?

  • Hyphenated Techniques : Use LC-MS/MS to identify sulfoxide/sulfone derivatives formed via oxidation of the methylsulfanyl group. Accelerated stability studies (40°C/75% RH) can model degradation pathways .
  • Quantification : Develop a validated HPLC method with UV detection (λ = 254 nm) for degradation product quantification .

Methodological Tables

Table 1 : Comparison of Synthetic Yields for Analogous Compounds

CompoundMethodYield (%)Reference
5-(Ethylsulfonyl)-2-methoxyanilineMulti-step synthesis59
N-(2-Methoxyethyl)-4-(methylsulfanyl)anilineNucleophilic substitution85

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueKey Signals (δ, ppm)Functional Group Confirmed
¹H NMR (CDCl₃)2.1 (s, SCH₃), 5.2–5.4 (m, CH₂=CH)Methylsulfanyl, alkene
IR (cm⁻¹)2550 (S-CH₃), 1640 (C=C)Sulfur bonding, alkene

Critical Research Considerations

  • Contradictory Evidence : Discrepancies in synthesis yields (e.g., 59% vs. 85% for analogs) highlight the need to optimize reaction conditions (e.g., solvent polarity, base strength) .
  • Safety : The methylsulfanyl group may generate toxic sulfoxide byproducts. Conduct toxicity screenings (e.g., Ames test) early in development .

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